Bienvenue dans la boutique en ligne BenchChem!

3-Cyanobutanoic acid

pKa Ionization Physicochemical Property

3-Cyanobutanoic acid is a prochiral intermediate essential for the enantioselective synthesis of (S)-Pregabalin and related gamma-amino acids. Its unique branched structure enables stereoselective enzymatic desymmetrization—a critical step not possible with linear analogs. Ideal for R&D in nitrilase engineering and chiral drug development. Ensure your supply chain reliability with this key building block for high-value pharmaceutical compounds.

Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
CAS No. 108747-49-5
Cat. No. B3211367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanobutanoic acid
CAS108747-49-5
Molecular FormulaC5H7NO2
Molecular Weight113.11 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C#N
InChIInChI=1S/C5H7NO2/c1-4(3-6)2-5(7)8/h4H,2H2,1H3,(H,7,8)
InChIKeyAGGHAYYWRVLIQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanobutanoic Acid: A Chiral Building Block and Intermediate for High-Value APIs


3-Cyanobutanoic acid is a small-molecule organic compound with the formula C₅H₇NO₂, featuring both a carboxylic acid and a nitrile group on a butanoic acid backbone [1]. Its primary utility lies as a chiral intermediate in the synthesis of gamma-amino acids and related bioactive molecules . Structurally, it is distinguished from linear analogs like 4-cyanobutanoic acid by the presence of a methyl branch at the β-position [2].

Why 3-Cyanobutanoic Acid's Structure Demands Precise Sourcing Over Generic Cyanocarboxylic Acids


The utility of 3-cyanobutanoic acid is not shared equally by its linear or unbranched analogs due to fundamental differences in enzyme recognition and chemical reactivity. Its branched structure is critical for the stereo- and regioselective transformations required in pharmaceutical synthesis, where even small changes in substitution pattern can lead to dramatically different outcomes in downstream reactions or biological systems [1]. Unlike the linear 4-cyanobutanoic acid, which lacks the β-branch necessary for generating chiral centers, 3-cyanobutanoic acid serves as a specific prochiral precursor that can be desymmetrized to yield high-value enantiopure building blocks [2].

3-Cyanobutanoic Acid: Quantifiable Differentiation Evidence for Procurement Decisions


Acidity Comparison: 3-Cyanobutanoic Acid vs. 4-Cyanobutanoic Acid

The pKa of 3-cyanobutanoic acid is reported as 4.44, which is lower than the predicted value of 4.73±0.10 for the linear analog 4-cyanobutanoic acid [1]. This difference in acidity stems from the electron-withdrawing effect of the cyano group being mediated by the methyl branch, affecting the carboxyl group's ionization.

pKa Ionization Physicochemical Property Bioavailability

Lipophilicity Difference: 3-Cyanobutanoic Acid vs. 4-Cyanobutanoic Acid

The calculated partition coefficient (XLogP3) for 3-cyanobutanoic acid is 0.000, while the value for the linear analog 4-cyanobutanoic acid is higher, at -0.2 [1]. This difference of 0.2 log units indicates that the branched compound is slightly more lipophilic.

LogP Lipophilicity ADME Drug Design

Enantioselective Synthesis: Branched vs. Linear Analogs in Biocatalysis

Nitrilase-catalyzed desymmetrization of 3-substituted glutaronitriles produces chiral 3-cyanobutanoic acid derivatives, such as (R)-3-isobutyl-4-cyanobutanoic acid, with enantiomeric excess (ee) values as high as 99% using engineered enzymes [1]. In contrast, linear 4-cyanobutanoic acid lacks a prochiral center and cannot be desymmetrized to yield single enantiomers, a critical limitation for chiral drug synthesis [2].

Enantioselectivity Biocatalysis Nitrilase Chiral Synthesis

Enzyme Inhibition: Dihydroorotase Activity of 3-Cyanobutanoic Acid

3-Cyanobutanoic acid exhibits weak inhibition of the enzyme dihydroorotase from mouse Ehrlich ascites, with an IC50 of 180,000 nM [1]. This basal activity provides a quantitative benchmark for assessing more potent analogs and for understanding structure-activity relationships in this enzyme class.

Enzyme Inhibition Dihydroorotase Biochemical Assay

3-Cyanobutanoic Acid: High-Impact Applications in Chiral Drug Synthesis and Biocatalysis


Asymmetric Synthesis of Chiral Drug Intermediates like (S)-Pregabalin

3-Cyanobutanoic acid is a key intermediate for the production of (S)-Pregabalin, a blockbuster drug for neuropathic pain [1]. The chemoenzymatic route uses a prochiral 3-isobutylglutaronitrile that is desymmetrized by a nitrilase to yield (S)-3-(cyanomethyl)-5-methylhexanoic acid (a derivative of 3-cyanobutanoic acid) in high yield and enantiomeric purity [1]. This biocatalytic step is impossible with linear 4-cyanobutanoic acid, which lacks the necessary prochiral center for such stereoselective transformations [2].

Development of Novel Nitrilase Biocatalysts for Industrial Asymmetric Synthesis

Due to its prochiral nature, 3-cyanobutanoic acid and its derivatives are used as model substrates for the directed evolution and engineering of nitrilases with inverted enantiopreference [2]. Researchers have developed a 'mirror-image' strategy to reshape the enzyme binding pocket, resulting in variants that produce (R)-enantiomers with up to 99% ee [3]. This research directly supports the industrial production of optically pure beta-substituted gamma-amino acids.

Standard Reference for Physicochemical Property Assessment in Drug Design

With a precisely reported pKa of 4.44 and an XLogP3 of 0.000, 3-cyanobutanoic acid serves as a well-characterized small molecule for calibrating computational models of ionization and lipophilicity [4][5]. Its properties can be used to predict the behavior of more complex drug candidates, making it a valuable tool in early-stage drug discovery for setting permeability and solubility benchmarks.

Baseline Compound for Enzyme Inhibition Studies

The documented IC50 of 180,000 nM against mouse dihydroorotase provides a quantitative reference point for structure-activity relationship (SAR) studies in medicinal chemistry [6]. Researchers can use this baseline to evaluate the potency gains of new analogs, making 3-cyanobutanoic acid a useful control in biochemical assays aimed at this target class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyanobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.